4-chloro-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide
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Overview
Description
The compound “4-chloro-N’-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide” is a unique chemical with the linear formula C20H16Cl2N2O3S . It has a molecular weight of 435.332 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula: C20H16Cl2N2O3S . This indicates that it contains 20 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound’s molecular weight is 435.332 , but other properties such as melting point, boiling point, and solubility are not specified in the available resources.Properties
IUPAC Name |
4-chloro-N-[(Z)-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-20-8-6-17(7-9-20)15-29-16-19(23(27-29)18-4-2-1-3-5-18)14-26-28-32(30,31)22-12-10-21(25)11-13-22/h1-14,16,28H,15H2/b26-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZUUHZJTAJNLC-WGARJPEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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